Cas no 899752-34-2 (N-(3-acetamidophenyl)-2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide)

N-(3-acetamidophenyl)-2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide structure
899752-34-2 structure
商品名:N-(3-acetamidophenyl)-2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide
CAS番号:899752-34-2
MF:C18H16N4O4
メガワット:352.344043731689
CID:5990599
PubChem ID:7659441

N-(3-acetamidophenyl)-2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide 化学的及び物理的性質

名前と識別子

    • N-(3-acetamidophenyl)-2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide
    • N-(3-acetamidophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide
    • 1(6H)-Pyridazineacetamide, N-[3-(acetylamino)phenyl]-3-(2-furanyl)-6-oxo-
    • EiM08-26277
    • F2773-0033
    • AKOS002070471
    • N-(3-ACETAMIDOPHENYL)-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE
    • N-(3-acetamidophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
    • 899752-34-2
    • HMS1658J19
    • インチ: 1S/C18H16N4O4/c1-12(23)19-13-4-2-5-14(10-13)20-17(24)11-22-18(25)8-7-15(21-22)16-6-3-9-26-16/h2-10H,11H2,1H3,(H,19,23)(H,20,24)
    • InChIKey: XIVBTGYIZMWCAU-UHFFFAOYSA-N
    • ほほえんだ: C1(C2=CC=CO2)=NN(CC(NC2=CC=CC(NC(C)=O)=C2)=O)C(=O)C=C1

計算された属性

  • せいみつぶんしりょう: 352.11715500g/mol
  • どういたいしつりょう: 352.11715500g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 631
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 104Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

N-(3-acetamidophenyl)-2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2773-0033-20μmol
N-(3-acetamidophenyl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
899752-34-2 90%+
20μl
$79.0 2023-05-18
Life Chemicals
F2773-0033-25mg
N-(3-acetamidophenyl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
899752-34-2 90%+
25mg
$109.0 2023-05-18
Life Chemicals
F2773-0033-2μmol
N-(3-acetamidophenyl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
899752-34-2 90%+
2μl
$57.0 2023-05-18
Life Chemicals
F2773-0033-5mg
N-(3-acetamidophenyl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
899752-34-2 90%+
5mg
$69.0 2023-05-18
Life Chemicals
F2773-0033-15mg
N-(3-acetamidophenyl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
899752-34-2 90%+
15mg
$89.0 2023-05-18
Life Chemicals
F2773-0033-10μmol
N-(3-acetamidophenyl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
899752-34-2 90%+
10μl
$69.0 2023-05-18
Life Chemicals
F2773-0033-75mg
N-(3-acetamidophenyl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
899752-34-2 90%+
75mg
$208.0 2023-05-18
Life Chemicals
F2773-0033-4mg
N-(3-acetamidophenyl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
899752-34-2 90%+
4mg
$66.0 2023-05-18
Life Chemicals
F2773-0033-30mg
N-(3-acetamidophenyl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
899752-34-2 90%+
30mg
$119.0 2023-05-18
Life Chemicals
F2773-0033-40mg
N-(3-acetamidophenyl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
899752-34-2 90%+
40mg
$140.0 2023-05-18

N-(3-acetamidophenyl)-2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide 関連文献

N-(3-acetamidophenyl)-2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylacetamideに関する追加情報

Comprehensive Analysis of N-(3-acetamidophenyl)-2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide (CAS 899752-34-2): Structure, Applications, and Research Insights

The compound N-(3-acetamidophenyl)-2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide (CAS 899752-34-2) represents a sophisticated heterocyclic molecule with a unique structural framework. Its chemical architecture combines a furan ring, a pyridazine core, and an acetamide moiety, making it a subject of interest in medicinal chemistry and material science. Researchers are increasingly exploring its potential as a scaffold for drug discovery, particularly in targeting enzymes or receptors associated with inflammatory pathways.

In recent years, the demand for novel small-molecule inhibitors has surged, driven by advancements in precision medicine. The furan-pyridazine hybrid structure of this compound aligns with trends in designing multi-target therapeutics, a hot topic in AI-driven drug design. Computational studies suggest its potential bioactivity due to hydrogen-bonding interactions facilitated by the acetamide group and the dihydropyridazinone core. Such features are frequently queried in pharmacophore modeling databases, reflecting industry focus on structure-activity relationships (SAR).

Synthetic routes to CAS 899752-34-2 often involve Pd-catalyzed cross-coupling reactions to attach the furan-2-yl substituent, a methodology widely discussed in green chemistry forums. The compound’s 6-oxo-1,6-dihydropyridazine segment is notable for mimicking natural heterocyclic pharmacophores, a key search term among researchers studying metabolite analogs. Analytical characterization via LC-MS and NMR confirms its stability under physiological pH, addressing common queries about compound degradation in biochemical assays.

Beyond therapeutics, N-(3-acetamidophenyl)-2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide has garnered attention in agrochemical research. Its furan component is structurally similar to bioactive plant-derived compounds, sparking investigations into eco-friendly pesticides—a trending topic in agricultural biotechnology. Patent literature highlights derivatives of this compound as potential kinase modulators, correlating with rising Google Scholar searches for signal transduction inhibitors.

From a commercial perspective, suppliers list CAS 899752-34-2 as a high-purity reference standard, catering to quality control laboratories. Its logP and polar surface area values (frequently calculated in ADMET prediction tools) suggest moderate membrane permeability, a critical parameter in formulation development. These attributes align with current industry emphasis on translational research, bridging gaps between in vitro findings and clinical applications.

Ongoing studies explore the compound’s crystal polymorphism—a niche yet growing field in pharmaceutical solids research. The acetamidophenyl fragment’s conformational flexibility raises questions about co-crystallization potential, a subject gaining traction in materials science communities. Such investigations respond to the frequent search query: "how do heterocycles affect drug crystallinity?"—demonstrating the compound’s relevance across disciplines.

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